Ethyl pent-4-enoylcarbamate
Description
Ethyl pent-4-enoylcarbamate (CAS 87439-10-9, C₈H₁₅NO₃) is a carbamate derivative characterized by a pent-4-enoyl group attached to a carbamate functional group. Its structure comprises an ethyl carbamate backbone (NHCO₂Et) linked to a pent-4-enoyl moiety, which introduces a terminal double bond (C=C) at the fourth position of the five-carbon chain . This compound is part of a broader class of carbamates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
CAS No. |
188193-23-9 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl N-pent-4-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-6-7(10)9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |
InChI Key |
FZMMSZKWORMUHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)CCC=C |
Canonical SMILES |
CCOC(=O)NC(=O)CCC=C |
Synonyms |
Carbamic acid, (1-oxo-4-pentenyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N-pent-4-enoylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of ethyl N-pent-4-enoylcarbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Ethyl N-pent-4-enoylcarbamate can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohol or amine derivatives.
Substitution: New carbamate derivatives with different functional groups.
Scientific Research Applications
Ethyl N-pent-4-enoylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl N-pent-4-enoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate (CAS 190012-09-0)
Molecular Formula : C₁₅H₁₆N₂O₃
Key Features :
- Contains a cyano group (-CN) and a phenylcarbamoyl group (C₆H₅NHCO-) in addition to the pent-4-enoate backbone.
- The cyano group enhances electrophilicity, making this compound more reactive in nucleophilic addition reactions compared to Ethyl pent-4-enoylcarbamate.
- The phenylcarbamoyl moiety introduces aromaticity, which increases molecular rigidity and may improve binding affinity in biological systems .
Table 1: Structural and Functional Comparison
| Property | This compound | Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₃ | C₁₅H₁₆N₂O₃ |
| Functional Groups | Carbamate, alkene | Carbamate, alkene, cyano, phenylcarbamoyl |
| Reactivity | Moderate (alkene + carbamate) | High (cyano-driven electrophilicity) |
| Potential Applications | Polymer intermediates | Pharmaceuticals, agrochemicals |
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
Molecular Formula: Not explicitly provided (see ). Key Features:
- A pesticide carbamate with a biphenylether structure.
- The phenoxyphenoxy group imparts significant steric bulk and hydrophobicity, enhancing its stability in environmental conditions compared to this compound.
- Used as an insect growth regulator due to its ability to mimic juvenile hormones in insects .
Table 2: Physicochemical and Application Comparison
| Property | This compound | Fenoxycarb |
|---|---|---|
| Hydrophobicity | Moderate (aliphatic chain) | High (aromatic biphenylether) |
| Stability | Lower (alkene prone to oxidation) | High (resistant to hydrolysis) |
| Primary Use | Research/Intermediate | Agrochemical (insect growth regulator) |
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Molecular Formula: Not explicitly provided (see –4). Key Features:
Table 3: Reactivity and Structural Comparison
| Property | This compound | Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate |
|---|---|---|
| Reactive Site | Alkene | Alkyne, ester |
| Steric Hindrance | Low | High (diphenyl groups) |
| Crystallinity | Likely amorphous | High (evidenced by single-crystal studies) |
Key Research Findings and Trends
- Functional Group Influence: The presence of electron-withdrawing groups (e.g., cyano in CAS 190012-09-0) or aromatic systems (e.g., fenoxycarb) significantly alters reactivity and stability compared to simpler carbamates like this compound .
- Synthetic Utility: this compound’s alkene group offers opportunities for further functionalization via hydrogenation or epoxidation, whereas alkynes in related compounds enable click chemistry applications .
- Environmental and Biological Behavior: Carbamates with aromatic systems (e.g., fenoxycarb) exhibit longer environmental persistence, while aliphatic variants like this compound may degrade more rapidly .
Chemical Reactions Analysis
Base-Catalyzed Enolate Formation and Cyclization
Ethyl pent-4-enoylcarbamate’s α,β-unsaturated ester moiety (similar to ethyl pent-4-enoate1 ) enables enolate formation under basic conditions. Sodium hydride or LDA can deprotonate the α-carbon, generating an enolate capable of intramolecular cyclization.
Key Observations:
-
Enolate Stability : The carbamate group’s electron-withdrawing nature increases α-hydrogen acidity, favoring enolate formation at lower base concentrations compared to simple esters15.
-
Cyclization Pathways : Intramolecular nucleophilic attack by the enolate on the carbamate carbonyl could form a six-membered ring via a retro-Michael addition, analogous to ethyl pent-4-enoate’s behavior in Claisen-like condensations1.
Proposed Mechanism :
| Step | Description | Intermediate |
|---|---|---|
| 1 | Deprotonation at α-carbon by NaH | Enolate ion |
| 2 | Intramolecular attack on carbamate carbonyl | Tetrahedral intermediate |
| 3 | Ring closure with elimination of ethanol | Cyclic carbamate product |
Grignard and Organometallic Additions
The α,β-unsaturated system in this compound may undergo conjugate additions. For example, methylmagnesium bromide (CH₃MgBr) could add to the β-carbon, forming a tertiary alcohol after acidic workup.
Experimental Insights:
-
Ethyl Pent-4-Ynoate Analogy : Ethyl pent-4-ynoate reacts with CH₃MgBr to yield a tertiary alcohol via 1,2-addition to the triple bond . For the enoyl carbamate, a 1,4-addition (Michael addition) is more likely due to conjugation with the ester and carbamate groups5.
-
Stoichiometry : Two equivalents of Grignard reagent may be consumed: one for the conjugate addition and another for potential ester saponification under prolonged reaction conditions5.
Hydrogenation and Reduction
Catalytic hydrogenation (H₂/Pd-C) of the pent-4-enoyl double bond would yield ethyl valerylcarbamate.
Reaction Conditions and Outcomes:
| Catalyst | Pressure | Product | Yield* |
|---|---|---|---|
| Pd/C (10%) | 1 atm | Saturated carbamate | ~90% (estimated) |
| PtO₂ | 3 atm | Partial reduction (cis isomer) | Not reported |
*Based on analogous hydrogenation of ethyl pent-4-enoate .
Oxidative Cleavage
Ozonolysis or KMnO₄-mediated cleavage of the double bond would generate two carbonyl-containing fragments:
-
Ozonolysis : Produces a diketone and carbamate-derived aldehyde.
-
KMnO₄ (acidic) : Yields carboxylic acid and carbamate fragments.
Example Reaction :
Carbamate-Specific Reactivity
The carbamate group introduces unique reactivity:
-
Acid-Catalyzed Hydrolysis : Forms a primary amine and releases CO₂ and ethanol.
-
Thermal Decomposition : At >150°C, may undergo Hoffman elimination to yield an isocyanate and ethylene .
Suzuki-Miyaura Cross-Coupling
If aryl halides are introduced via functionalization, this compound could participate in palladium-catalyzed couplings. For example, a biaryl product might form under conditions similar to ethyl (4-phenylphenyl)acetate synthesis .
Data Gaps and Future Research
-
Direct Studies : No peer-reviewed publications specifically addressing this compound were identified.
-
Thermodynamic Data : Experimental ΔH and kinetic parameters for cyclization remain uncharacterized.
-
Biological Activity : Carbamates often exhibit pharmacological properties (e.g., enzyme inhibition), but this has not been explored for this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl pent-4-enoylcarbamate, and what critical parameters influence reaction yield?
- Methodology : Synthesis typically involves the reaction of pent-4-enoyl chloride with ethyl carbamate or a carbamate derivative under anhydrous conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of acyl chloride).
- Catalysts : Triethylamine or DMAP can improve nucleophilic attack efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical workflow :
- NMR : ¹H NMR identifies olefinic protons (δ 5.6–5.8 ppm, multiplet) and carbamate NH (δ 6.2–6.5 ppm, broad). ¹³C NMR confirms carbonyl groups (C=O at ~155 ppm for carbamate, ~170 ppm for ester) .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamate C=O) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 186.1 (calculated for C₈H₁₃NO₃).
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of reactive intermediates (e.g., acyl chlorides) .
- Disposal : Neutralize waste with sodium bicarbonate before disposal in designated hazardous containers.
Advanced Research Questions
Q. How does the carbamate group influence the hydrolytic stability of this compound under varying pH?
- Experimental design :
- pH stability study : Incubate the compound in buffered solutions (pH 2–12) at 25°C.
- Analysis : Monitor degradation via HPLC (C18 column, UV detection at 210 nm).
- Findings : Carbamates are hydrolytically stable at neutral pH but degrade rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions, forming pent-4-enoic acid and ethylamine derivatives .
Q. What computational methods predict the reactivity of this compound in organocatalytic reactions?
- Approach :
- DFT calculations : Optimize molecular geometry using Gaussian 16 (B3LYP/6-31G* basis set).
- Solvent effects : Apply PCM models to simulate polar (e.g., acetonitrile) and nonpolar (e.g., toluene) environments.
- Outcome : Predict nucleophilic attack sites on the carbamate group and steric effects from the pent-4-enoyl chain .
Q. How can kinetic studies resolve contradictions in reported catalytic activity data for this compound?
- Strategy :
- Controlled experiments : Vary catalyst loading (e.g., 1–10 mol% of DMAP) and track reaction progress via in-situ FTIR.
- Statistical analysis : Use ANOVA to compare yields across replicates and identify outliers .
- Case study : Discrepancies in enantiomeric excess (ee) may arise from trace moisture; rigorous drying of solvents/reagents improves reproducibility .
Key Considerations for Researchers
- Ethical compliance : Ensure all biological studies adhere to institutional guidelines; in vitro use only (no FDA approval for therapeutic applications) .
- Data management : Document raw spectra, chromatograms, and computational outputs in repositories (e.g., Zenodo) with standardized metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
